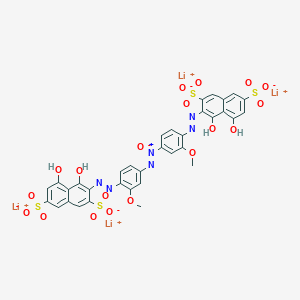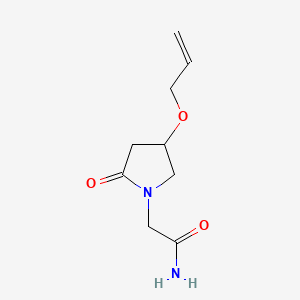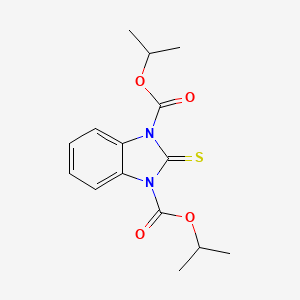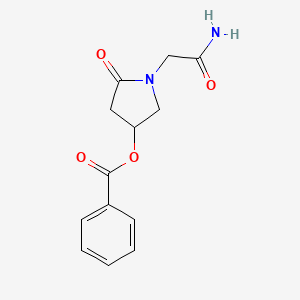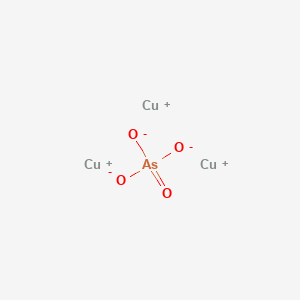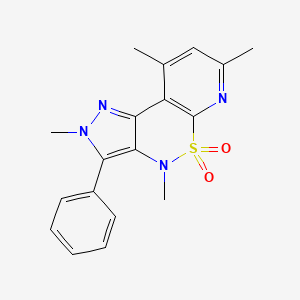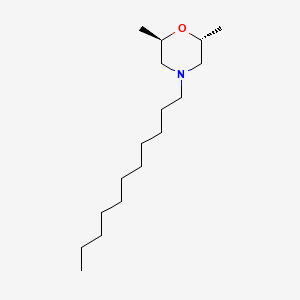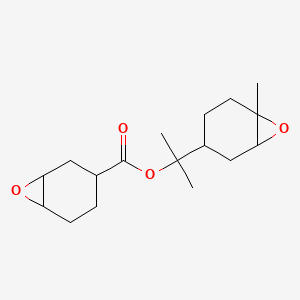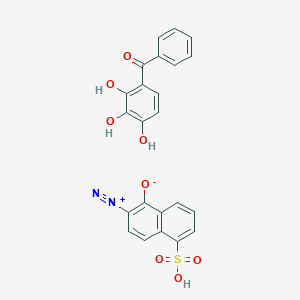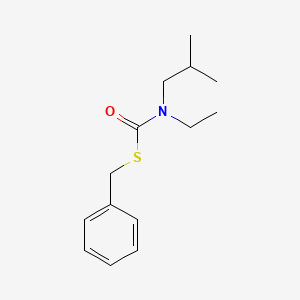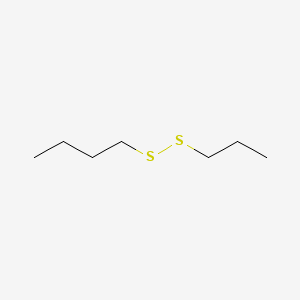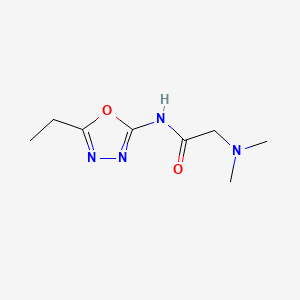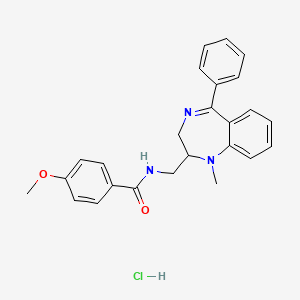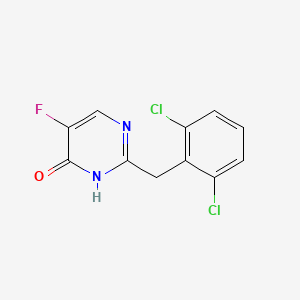
4(1H)-Pyrimidinone, 2-((2,6-dichlorophenyl)methyl)-5-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pyrimidinone, 2-((2,6-dichlorophenyl)methyl)-5-fluoro- is a compound with a unique structure that makes it interesting for a variety of scientific fields. The presence of fluorine, two chlorine atoms, and a pyrimidinone backbone give this molecule distinctive properties that can be exploited in several applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((2,6-dichlorophenyl)methyl)-5-fluoro- involves several steps:
Formation of 2,6-dichlorophenylmethyl Intermediate: : Starting with 2,6-dichlorotoluene, a chloromethylation reaction is carried out.
Introduction of the Pyrimidinone Ring: : The 2,6-dichlorophenylmethyl intermediate is reacted with 5-fluoro-4(1H)-pyrimidinone under suitable conditions to form the final product.
Common Reagents: : Strong bases, solvents like DMF (dimethylformamide).
Reaction Conditions: : Elevated temperatures and controlled pH environments to ensure proper coupling.
Industrial Production Methods
For industrial-scale production:
Catalysts: : Use of specific catalysts to enhance the yield.
Optimization of Reaction Parameters: : Temperature, pressure, and solvent conditions are optimized for large-scale reactions to improve efficiency and reduce costs.
化学反応の分析
Types of Reactions
Oxidation: : Reacts with oxidizing agents to form corresponding oxides.
Reduction: : Can be reduced to simpler compounds using reducing agents.
Substitution: : Undergoes nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms and the pyrimidinone ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reactions: : Various nucleophiles and electrophiles in solvent systems like DMSO or acetonitrile.
Major Products: : Depending on the reagents and conditions, products range from halogen-substituted derivatives to more complex heterocycles.
科学的研究の応用
Chemistry
As a Building Block: : Used in the synthesis of complex organic molecules.
Catalysis: : As a ligand in catalytic reactions.
Biology
Drug Discovery: : Potential precursor for pharmaceutical compounds due to its unique structure.
Biochemical Studies: : Investigated for its interactions with various biomolecules.
Medicine
Antimicrobial Activity: : Research into its effectiveness against bacterial and fungal strains.
Anticancer Properties: : Potential in inhibiting cancer cell growth through specific molecular pathways.
Industry
Material Science: : Used in the development of polymers and advanced materials.
作用機序
Molecular Targets and Pathways
The exact mechanism of action depends on its application but typically involves:
Enzyme Inhibition: : Binds to active sites of enzymes, preventing their function.
Interaction with DNA/RNA: : Fluorinated compounds often interact with nucleic acids, affecting cellular processes.
類似化合物との比較
Similar Compounds
2-Chloro-4(1H)-Pyrimidinone, 5-fluoro-: : Similar in structure but with a single chlorine atom.
2,6-Dichlorophenyl-4(1H)-Pyrimidinone: : Lacks the fluorine atom but similar in backbone.
Uniqueness
The presence of both 2,6-dichlorophenylmethyl and 5-fluoro groups distinguishes it from similar compounds, potentially offering unique reactivity and applications, particularly in medicinal chemistry due to enhanced interactions with biological targets.
It's interesting how subtle changes in a molecule's structure can lead to vastly different properties and uses! If you dive into the nitty-gritty details of this compound or any other, you can uncover layers of complexity and potential you may not have expected. How would you use this compound in your research or projects?
特性
CAS番号 |
143328-96-5 |
|---|---|
分子式 |
C11H7Cl2FN2O |
分子量 |
273.09 g/mol |
IUPAC名 |
2-[(2,6-dichlorophenyl)methyl]-5-fluoro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H7Cl2FN2O/c12-7-2-1-3-8(13)6(7)4-10-15-5-9(14)11(17)16-10/h1-3,5H,4H2,(H,15,16,17) |
InChIキー |
GVEXQWHKWBKDCD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NC=C(C(=O)N2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


